molecular formula N2H4<br>H2N-NH2<br>C6H12N4O2 B1670390 Diamide CAS No. 10465-78-8

Diamide

Cat. No. B1670390
CAS RN: 10465-78-8
M. Wt: 172.19 g/mol
InChI Key: QUWISRZPAQEKRG-BQYQJAHWSA-N
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Description

Diamide, also known as N,N,N′,N′-Tetramethylazodicarboxamide, is an organic compound with the molecular formula (CH3)2NCON=NCON(CH3)2 . It is used as a thiol oxidizing agent and has been used to titrate protein glutathiolation to discriminate from other oxidative protein modifications . It is also used in the medical field to stimulate the release of insulin from pancreatic beta-cells, thereby lowering blood glucose .


Synthesis Analysis

The synthesis of new diamide compounds has been investigated through the reaction between acyl chloride and substituted aromatic amines . Their chemical structures were characterized by 1H NMR, 13C NMR, COSY, HSQC, GC-MS, and IR spectroscopy .


Chemical Reactions Analysis

Diamide compounds are synthesized through the reaction between acyl chloride and substituted aromatic amines .


Physical And Chemical Properties Analysis

Diamide is a powder with a melting point of 113-115 °C. It is soluble in water at 19.60-21.00 mg/mL, clear to slightly hazy, orange .

Scientific Research Applications

Insecticidal Chemistry Class: The Diamides

Diamides represent a novel chemical class of insecticides that target calcium homeostasis in pests by binding to ryanodine receptors and releasing calcium from intracellular stores. This action leads to the invention of several potent compounds, including flubendiamide and chlorantraniliprole, which have shown high efficacy against lepidopteran species. The development and application of diamides highlight a significant advancement in pest management strategies, offering a sustainable solution to control devastating agricultural pests (Jeanguenat, 2013).

Radiosensitization in Cancer Therapy

Diamide has been studied for its potential to radiosensitize hypoxic mammalian cells, making them more susceptible to radiation therapy. This chemical modifies the survival curve of irradiated cells, suggesting a role in cancer treatment by enhancing the efficacy of radiation therapy. The underlying mechanisms involve the oxidation of endogenous compounds that normally repair radiation-induced DNA damage (Harris et al., 1977).

Genetic Resistance to Diamides

Research on the diamondback moth has revealed genetic mutations conferring resistance to diamide insecticides. These findings are crucial for understanding how pests develop resistance to new chemical classes and underscore the importance of monitoring and managing resistance to sustain the effectiveness of these insecticides (Troczka et al., 2015).

Chemical Modulation of Ryanodine Receptor

The structural basis for diamide modulation of the ryanodine receptor provides insights into the selective action of diamide insecticides on insect over mammalian receptors. This research paves the way for the development of more selective and effective pesticides and therapeutic molecules to treat human diseases associated with calcium channel dysfunctions (Ma et al., 2020).

Environmental Impact and Toxicology

Diamide insecticides, such as chlorantraniliprole, have been evaluated for their environmental fate and eco-toxicity. Studies on their impact on non-target organisms, like earthworms, offer valuable information on the safety and environmental risks associated with these compounds, contributing to the development of guidelines for their safe and responsible use (Liu et al., 2018).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. In case of skin contact, it should be washed off with soap and plenty of water. In case of eye contact, eyes should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .

Future Directions

The future of Diamide chemistry involves addressing the issue of diamide resistance in some of the world’s most destructive lepidopteran species, including populations of diamondback moth, tomato leafminer, rice stem borer, and more recently beet armyworm . The Insecticide Resistance Action Committee calls for effective diamide insecticide resistance management by following a three-step strategy of resistance identification, tracking, and prediction .

properties

IUPAC Name

(3E)-3-(dimethylcarbamoylimino)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSDXINSOMDCBK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N=NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/N=N/C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Diamide
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Product Name

Diamide

CAS RN

10465-78-8
Record name Diamide
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Record name DIAMIDE
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Record name 3-(N,N-dimethylcarbamoylimido)-1,1-dimethylurea
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Record name DIAMIDE
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Synthesis routes and methods I

Procedure details

To the solution of acid (63) (330 mg, 0.74 mmol) in CH2Cl2 (10 mL) was added oxalyl chloride (77 μL, 0.88 mmol) and the catalytic amount of DMF. The reaction mixture was stirred for 1 hr and concentrated in vacuo. The residue (crude acyl chloride) was diluted with CH2Cl2 (10 mL) and pivalohydrazide (128 mg, 1.10 mmol) and triethylamine (0.31 mL, 2.21 mmol) was added. The reaction mixture was stirred for 2 hrs at room temperature. The reaction mixture was concentrated in vacuo and diluted with EtOAc (50 mL). The organic layer was washed with aq. 1N HCl and aq. sat'd NaHCO3 solution, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. Purification by Prep-LC (Gilson) provided 244 mg (61%) of desired diamide as solid.
[Compound]
Name
acid ( 63 )
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
77 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
128 mg
Type
reactant
Reaction Step Three
Quantity
0.31 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
61%

Synthesis routes and methods II

Procedure details

2-Methyl-thieno[3,2-d][1,3]oxazin-4-one (12.7 g, 76 mmol) and o-toluidine (16.2 mL, 152 mmol) were combined in acetic acid (175 mL) and refluxed for 3 hours. The reaction was concentrated and the residue was partitioned between ethyl acetate and water. The two phase mixture was treated with sodium bicarbonate until the aqueous layer was basic and the phases were then separated. The aqueous phase was extracted with ethyl acetate and the combined organic layer was washed with water and brine, dried over sodium sulfate and concentrated to leave a black oil. This residue was purified by flash chromatography on silica gel (60×200 mm). Elution with 20% ethyl acetate/hexane gave 16.2 g of impure product and 3 g of uncyclized diamide biproduct. The impure product was chromatographed a second time as above but with 10% and 15% ethyl acetate/hexane elution. In this fashion 9.2 g (47%) of 2-methyl-3-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one was isolated as a light yellow solid. 1H NMR δ7.70 (d, J=5.3 Hz, 1 H), 7.39-7.30 (m, 3 H), 7.29 (d, J=5.3 Hz, 1 H), 7.13 (d, J=7.8 Hz, 1 H), 2.15 (s, 3 H), 2.10 (s, 3 H).
Name
2-Methyl-thieno[3,2-d][1,3]oxazin-4-one
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4,4'-diaminostilbene-2,2'-disulfonic acid disodium salt (2.5 mmol, 1.036 g) in DMF (170 mL) a solution of 8-hydroxyquinoline-7-carboxylic acid (5.0mmol, 0.946 g) in DMF (140 mL) was added. To the mixture, 1-hydroxybenzotriazole (HBT) (6.0 mmol, 0.811 g) was added followed by 1,3-dicyclohexylcarbocilmide (DCC) (12.0 mmol, 2.476 g). The reaction mixture was stirred at room temperature for 6 days. Then, the solution was concentrated under reduced pressure. The precipitate was filtered off. The filtrate was evaporated in vacuo. To the residue, water and methanol (1:4) were added, and the pH was adjusted to 8. The insoluble material was filtered off, and the filtrate was evaporated under reduced pressure. The residue was extracted with choloroform (3×). The solid was collected by filtration, and treated with methanol. Insoluble material was filtered off and dried to give 0.8 g of pure, desired diamide. The methanol solution was used for fractionation on a Sephadex LH-20 column, with the eluent being methanol. This method allowed for the separation of an additional 0.59 g pure diamide (yield 73.5%) and traces of monoamide.
Quantity
1.036 g
Type
reactant
Reaction Step One
Quantity
0.946 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
0.811 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Neat CDI (49 mg, 0.302 mmol) was added to stirred solution of mono acid (92 mg, 0.200 mmol) in an. THF (1 ml) and the mixture was heated at 50° C. for 30 min and then allowed to cool to rt. Then N-cyclopropyl-N-methylsulfamide (45.1 mg, 0.300 mmol) and DBU (0.060 ml, 0.400 mmol) were added consecutively. The mixture sonicated for 1-2 hand then stirred overnight at rt. Reaction was quenched with MeOH (0.5 ml) and then acidified with 1N HCl and extracted with EtOAc (2×25 mL), washed with water, brine and dried (Na2SO4). Crude product (123 mg) was purified by silica gel flash chromatography (5% MeOH in DCM) to afford amide-ester as an off-white solid (101 mg). 1N NaOH (2 mL, 2.000 mmol) was added to stirred solution of the amide ester (98 mg, 0.166 mmol) in THF-MeOH under nitrogen. The mixture was stirred at rt for 2 h and then acidified with 1N HCl (3 ml), extracted with EtOAc (2×25 ml), washed with water, brine and dried (MgSO4). Evaporation of solvents afforded amide-acid as an off-white solid (94 mg). Neat 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (53.5 mg, 0.167 mmol) was added to a stirred mixture of the amide-acid (74 mg, 0.128 mmol), 3-methyl-3,8-diazabicyclo[3.2.1]octane, 2HCl (26.4 mg, 0.128 mmol) and TEA (0.071 ml, 0.512 mmol) in DCM (2 ml) under nitrogen. The mixture was stirred at rt for 1 h and quenched with MeOH (0.5 ml) and then evaporated to dryness and purified by reverse-phase HPLC to afford diamide and isolated in mono TFA salt form (61.3 mg) as a beige solid. LC/MS: Retention time: 1.857 min; m/e 686 (MH+). The product was observed to exist as inter-converting rotamers by 1H NMR (500 MHz, CHLOROFORM-D) δ ppm 0.72-0.84 (m, J=1.83 Hz, 2H), 0.85-0.96 (m, J=2.44 Hz, 2H), 1.19-1.31 (m, 1H), 1.33-1.48 (m, 2H), 1.50-1.62 (m, 1H), 1.69-1.89 (m, 8H), 1.92-2.23 (m, 10H), 2.56-2.69 (m, 2H), 2.77-2.90 (m, 1H), 2.90-3.02 (m, 1H), 3.04-3.14 (m, 4H), 3.11-3.54 (m, 1H), 3.60-3.71 (m, J=15.26 Hz, 1H), 3.82-3.96 (m, 3H), 5.06-5.22 (m, 1H), 6.92-7.01 (m, J=8.55, 2.44 Hz, 1H), 7.07-7.14 (m, J=2.14 Hz, 1H), 7.27-7.33 (m, J=8.55 Hz, 1H), 7.40-7.49 (m, 1H), 7.86-7.94 (m, J=8.24 Hz, 1H), 7.98-8.06 (m, 1H).
Quantity
53.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
amide-acid
Quantity
74 mg
Type
reactant
Reaction Step One
[Compound]
Name
3-methyl-3,8-diazabicyclo[3.2.1]octane, 2HCl
Quantity
26.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.071 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diamide

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